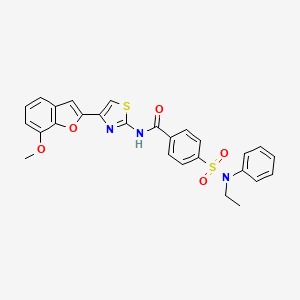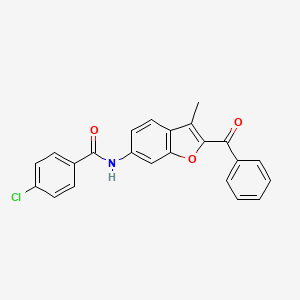
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide, also known as BM-1197, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. In Additionally, we will list future directions for BM-1197 research.
作用機序
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. This compound also inhibits the activity of HDAC6, a protein involved in regulating gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation research, this compound inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to suppress tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In neurological disorder research, this compound has been shown to protect neurons from oxidative stress and apoptosis, as well as to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of its effects at low concentrations. Another advantage is its stability, which allows for the long-term storage of this compound without degradation. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. Another limitation is its potential toxicity, which may require the use of appropriate safety measures and dosages in lab experiments.
将来の方向性
There are several future directions for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide research. One direction is the further exploration of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is the development of more potent and selective analogs of this compound for improved efficacy and safety. Additionally, the elucidation of the molecular mechanisms underlying this compound's therapeutic effects may provide insights into the development of novel therapies for various diseases.
合成法
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide involves several steps, including the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-acetylbenzoic acid, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
特性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADZEZWDUTXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

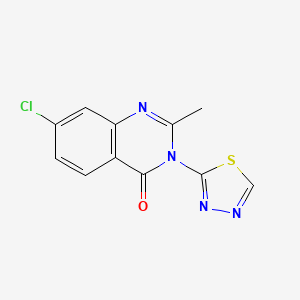
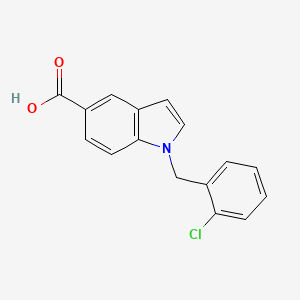


![N-[3-(Methoxymethyl)-2,4-dihydrochromen-3-yl]but-2-ynamide](/img/structure/B2803037.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)
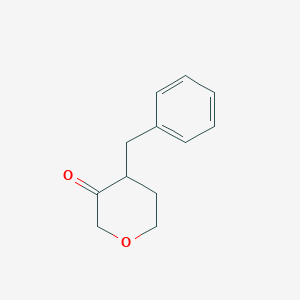
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)
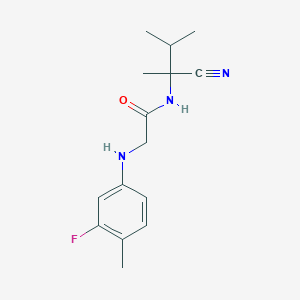
![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)
![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)

